2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid

CtBP inhibition Cancer Transcriptional co-regulator

Reproducible CtBP inhibition studies demand reference compounds with precisely quantified potency and defined SAR. This 4-chloro-substituted hydroxyiminopropanoic acid addresses that need: its IC₅₀ of 0.18 μM and 2-fold cellular potency improvement over MTOB are experimentally confirmed under standardized assay conditions. Bullet-pointed differentiators: - IC₅₀ = 0.18 μM (CtBP dehydrogenase), providing a benchmark for para-chloro substitution effects - 2-fold cellular potency gain vs. MTOB enables non-saturating signal windows in transcriptional readout assays - Validated positional isomer control-divergent potency from 3-chloro analog (4-fold vs. MTOB) clarifies substitution-dependent target engagement Supplied with full analytical documentation to support batch-to-batch consistency.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Cat. No. B13624243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=NO)C(=O)O)Cl
InChIInChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8-
InChIKeyYUOJENBXMNINIF-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Pharmacological Classification


2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid (CAS 139109-51-6; PubChem CID 14900044) is a synthetic small-molecule α-hydroxyimino carboxylic acid derivative [1]. The compound functions as a substrate-competitive inhibitor of C-terminal Binding Protein (CtBP) dehydrogenase activity, a transcriptional co-regulator implicated in tumor-suppressor gene repression across multiple cancer types [2]. Structurally, it features a 4-chlorophenyl substituent at the C3 position, an α-hydroxyimino moiety, and a propanoic acid backbone with molecular formula C₉H₈ClNO₃ and molecular weight 213.62 g/mol [3].

Pathway Probe Substrate-competitive inhibitor of CtBP dehydrogenase for transcriptional co-regulator studies
Mechanism Context Reported blockade of CtBP-mediated transcriptional repression in cellular context
Chemotype α-Hydroxyimino-3-(4-chlorophenyl)propanoic acid scaffold; defined aryl halogen substitution series

Why In-Class Analogs Cannot Substitute Without Revalidation


The 2-(hydroxyimino)-3-arylpropanoic acid series exhibits pronounced structure-activity relationship (SAR) sensitivity wherein even minor aryl substituent variations produce quantifiable shifts in CtBP inhibitory potency [1]. As demonstrated by direct comparative data, the 4-chloro analog (IC₅₀ = 0.18 μM) differs from the 3-chloro (0.17 μM), unsubstituted phenyl (0.24 μM), 4-fluoro (0.30 μM), and 4-methyl (0.32 μM) congeners in a measurable, rank-order manner under identical assay conditions [2]. Furthermore, cellular growth/viability assays reveal that the 4-chloro and 3-chloro analogs exhibit divergent fold-potency improvements relative to the MTOB control (2-fold vs. 4-fold, respectively), confirming that positional isomerism and halogen substitution patterns are not interchangeable parameters [3]. Procurement of an unvalidated analog without accompanying target-specific potency data introduces quantifiable risk to experimental reproducibility.

Halogen substitution pattern (4-Cl vs. 3-Cl, 4-F, unsubstituted phenyl) produces measurable rank-order shifts in CtBP inhibitory potency—substitution without revalidation may alter target engagement.
Positional isomerism (4-chloro vs. 3-chloro) leads to different cellular potency fold-improvements over MTOB control; intracellular activity cannot be assumed equivalent.
Unsubstituted phenyl or 4-fluoro analogs show reduced potency in enzymatic assays; procurement of an unvalidated analog introduces quantifiable risk to experimental reproducibility.

Quantitative Comparative Evidence for Differentiation


Enzymatic CtBP Inhibitory Potency Comparison

In a head-to-head enzymatic inhibition study under standardized conditions (pH 7.1, 25°C), the target compound 3-(4-chlorophenyl)-2-(hydroxyimino)propanoic acid demonstrated an IC₅₀ value of 0.18 μM against human CtBP [1]. This represents a quantifiable 1.33-fold potency enhancement relative to the unsubstituted phenyl analog (IC₅₀ = 0.24 μM) and a 1.67-fold enhancement relative to the 4-fluoro analog (IC₅₀ = 0.30 μM) in the same assay system [2]. The 3-chloro positional isomer (IC₅₀ = 0.17 μM) exhibited comparable potency to the 4-chloro compound, confirming that chloro substitution—regardless of position—confers superior inhibition compared to hydrogen or fluoro substitution [3].

CtBP IC₅₀ Comparison
Head-to-head
0.18 μM 4-chloro
0.17 μM 3-chloro · 0.24 μM unsub. · 0.30 μM 4-fluoro
Reported rank-order inhibitory potency supports 4-chloro as a defined reference inhibitor for CtBP studies.
pH 7.1, 25°C; human CtBP dehydrogenase assay
CtBP inhibition Cancer Transcriptional co-regulator Enzymatic assay

Cellular Growth and Viability Assay Performance

In a short-term cell growth/viability assay, the 4-chloro analog demonstrated a 2-fold greater potency than the MTOB control compound, while the 3-chloro positional isomer achieved a 4-fold improvement under identical conditions [1]. This differential cellular activity between positional isomers (2-fold vs. 4-fold) indicates that substitution pattern modulates functional efficacy beyond what is captured by isolated enzymatic IC₅₀ measurements [2].

Cellular Potency vs. MTOB
Head-to-head
2-fold more potent than MTOB control
Intermediate cellular potency profile provides a detectable signal window for assay development.
Short-term growth/viability assay; 3-chloro isomer shows 4-fold improvement
Cell viability Cancer cell lines Proliferation inhibition Functional assay

Functional Target Engagement in Cellular Assays

A functional cellular assay employing a CtBP-specific transcriptional readout demonstrated that the 4-chloro-hydroxyimine analog effectively blocked CtBP transcriptional repression activity in intact cells [1]. This confirmation of cellular target engagement distinguishes the compound from analogs that may exhibit biochemical inhibition but lack validated intracellular functional activity.

Transcriptional Repression Blockade
Class-level
Confirmed blockade of CtBP transcriptional repression in intact cells
Supports intracellular target modulation context; functional validation available for 4-chloro and 3-chloro analogs.
CtBP-specific transcriptional readout; no quantitative comparison between isomers available
Transcriptional repression CtBP functional assay Gene expression Mechanism of action

Optimal Research Application Scenarios


CtBP-Targeted Cancer Biology and Biochemical Mechanism Studies

The compound's validated CtBP inhibitory activity (IC₅₀ = 0.18 μM) and confirmed functional blockade of transcriptional repression [1] make it suitable for biochemical studies investigating CtBP's role in tumor-suppressor gene silencing. Its 1.33-fold enhanced potency over the unsubstituted phenyl analog reduces material consumption in repeated enzyme assays while providing a well-characterized tool for probing CtBP dehydrogenase substrate competition mechanisms [2].

SAR Reference Standard for Aryl Halogen Substitution Effects

The compound serves as a defined SAR reference point for evaluating para-chloro substitution effects within the hydroxyimino-propanoic acid scaffold. Its precisely quantified IC₅₀ value (0.18 μM) relative to the 3-chloro (0.17 μM), unsubstituted phenyl (0.24 μM), and 4-fluoro (0.30 μM) analogs [3] provides a benchmark for medicinal chemistry optimization campaigns exploring halogen substitution impact on CtBP binding affinity.

Cellular Assay Development and Positive Control Standardization

With confirmed activity in both short-term cell growth/viability assays (2-fold potency improvement over MTOB) and CtBP-specific transcriptional readout assays [4], the 4-chloro analog offers a validated positive control for establishing and standardizing CtBP-targeted cellular screening platforms. Its intermediate cellular potency profile (less potent than the 3-chloro analog) makes it particularly suitable for assay systems requiring detectable but non-saturating signal windows.

Comparative Pharmacology of Positional Isomerism Effects

The differential cellular potency observed between the 4-chloro (2-fold vs. MTOB) and 3-chloro (4-fold vs. MTOB) isomers [5] positions this compound as a critical comparator in studies examining how chlorine substitution position influences intracellular target engagement, permeability, or metabolic stability independent of enzymatic binding affinity.

Application
Selection Property
Validation Focus
CtBP transcriptional repression pathway studies
Substrate-competitive CtBP inhibitor with reported biochemical potency
Enzymatic IC₅₀ rank-order and cellular transcriptional readout context
Aryl halogen SAR reference for CtBP inhibitor scaffold
Para-chloro substitution benchmark within hydroxyimino-propanoic acid series
Comparative inhibition among 4-Cl, 3-Cl, 4-F, and unsubstituted analogs
Cellular CtBP assay development and screening
Intermediate cellular potency profile relative to MTOB control
Growth/viability assay endpoint and transcriptional blockade confirmation
Positional isomerism pharmacology studies
Differential cellular potency between 4-chloro and 3-chloro isomers
Intracellular target engagement and permeability context
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